2-Amino-3-(methoxycarbonyl)benzoic acid
Overview
Description
2-Amino-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol . It is also known by other names such as 2-Carboxy-6-(methoxycarbonyl)aniline and Methyl 2-amino-3-carboxybenzoate . This compound is a derivative of benzoic acid and features both an amino group and a methoxycarbonyl group attached to the benzene ring.
Mechanism of Action
Target of Action
This compound is a chemical building block and is often used in research and development
Mode of Action
The mode of action of 2-Amino-3-(methoxycarbonyl)benzoic acid is currently unknown due to the lack of specific studies on this compound . As a chemical building block, it may be used to synthesize other compounds, which could have various modes of action depending on their structure and function .
Biochemical Pathways
As a chemical building block, it’s likely that its primary role is in the synthesis of other compounds, which could then interact with various biochemical pathways .
Pharmacokinetics
Its lipophilicity (Log Po/w) ranges from -0.16 to 1.0, which could affect its distribution .
Result of Action
As a chemical building block, its primary role is likely in the synthesis of other compounds, which could have various effects depending on their structure and function .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
2-Amino-3-(methoxycarbonyl)benzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby altering its activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its activity and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can act as a substrate or inhibitor in specific metabolic reactions, thereby altering the flow of metabolites through the pathway. These interactions can have significant implications for cellular metabolism and overall biochemical function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect its availability and activity within different cellular compartments, thereby modulating its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity. Understanding its subcellular distribution is crucial for elucidating its mechanism of action and effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-(methoxycarbonyl)benzoic acid can be synthesized through various methods. One common approach involves the reduction of 3-methyl-2-nitrobenzoic acid methyl ester to obtain the desired product . Another method includes the reaction of 2-amino-3-methylbenzoic acid with iodomethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like iodomethane (CH3I) and sodium hydroxide (NaOH) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Amino-3-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Amino-3-methylbenzoic acid: Similar in structure but lacks the methoxycarbonyl group.
Methyl 2-amino-3-carboxybenzoate: Another derivative with similar functional groups but different substitution patterns
Uniqueness: 2-Amino-3-(methoxycarbonyl)benzoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-3-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCFHRNRAGKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383436 | |
Record name | 2-amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253120-47-7 | |
Record name | 2-amino-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 253120-47-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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